molecular formula C11H18ClN3O2 B1433252 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 1707602-55-8

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B1433252
CAS No.: 1707602-55-8
M. Wt: 259.73 g/mol
InChI Key: UJXKOZICAIUQBJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-4-8(3-1)11-13-10(14-16-11)9-7-12-5-6-15-9;/h8-9,12H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXKOZICAIUQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)C3CNCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Cyclopentyl-1,2,4-oxadiazole Intermediate

  • Starting Materials:
    Amidoxime derivatives bearing the cyclopentyl substituent and suitable carboxylic acid derivatives (e.g., esters or acid chlorides) are reacted to form the 1,2,4-oxadiazole ring.

  • Reaction Conditions:
    The amidoxime is reacted with the activated carboxylic acid derivative in the presence of coupling reagents or catalysts (e.g., pyridine, TBAF). Alternatively, amidoximes and esters can be reacted in NaOH/DMSO superbase medium at room temperature for mild and efficient cyclization.

  • Yields and Purification:
    Yields range from moderate to excellent (up to 90%), with purification typically involving crystallization or column chromatography. The presence of active groups such as –NH2 or –OH in starting materials can affect yields and purification complexity.

Summary Table of Preparation Steps and Conditions

Step Reactants/Conditions Reaction Time Yield (%) Notes
1. Cyclization to 1,2,4-oxadiazole Amidoxime + Carboxylic acid derivative + catalyst (e.g., pyridine, TBAF) or NaOH/DMSO superbase 4–24 hours (RT) 11–90 One-pot, mild conditions preferred
2. Morpholine substitution Oxadiazole intermediate + 4-(2-chloroethyl)morpholine hydrochloride + KOH in DMSO Overnight (RT) Up to 98 Nucleophilic substitution, mild reaction
3. Hydrochloride salt formation Treatment with HCl or use of morpholine hydrochloride - Quantitative Salt formation for stability and isolation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation of the nitrogen atoms.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions involving the morpholine ring.

Major Products

    Oxidation: Products may include cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Products may include partially or fully hydrogenated oxadiazole derivatives.

    Substitution: Products may include N-alkyl or N-acyl morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride have been tested against various bacterial strains, showing promising results in inhibiting growth .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases . The compound's ability to interact with specific biological targets may provide new avenues for treating conditions such as arthritis or asthma.
  • Anticancer Properties : There is growing interest in the anticancer potential of oxadiazole derivatives. Preliminary studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .
  • Neuroprotective Effects : Emerging research suggests that compounds containing oxadiazole rings may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments .

Material Science Applications

  • Polymer Chemistry : The unique properties of this compound allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
  • Fluorescent Materials : The compound's structure lends itself to applications in developing fluorescent materials for sensors and imaging technologies. Oxadiazoles are known for their luminescent properties, which can be harnessed in various applications ranging from organic light-emitting diodes (OLEDs) to bioimaging .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the oxadiazole ring significantly enhanced antimicrobial activity, suggesting that this compound could be a lead compound for further development .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induces apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The oxadiazole ring can engage in hydrogen bonding or π-π interactions, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural differences among analogs lie in the substituent at the 5-position of the oxadiazole ring. These variations significantly alter molecular weight, lipophilicity, and steric effects.

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Substituent Characteristics
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine HCl (Cyclopentyl) C₁₁H₁₈ClN₃O₂ 259.73 Bulky aliphatic, moderate lipophilicity
2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine HCl (Methyl) C₇H₁₁N₃O₂* 205.64† Small, hydrophilic
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine HCl (Cyclobutyl) C₁₀H₁₆ClN₃O₂ 245.71 Smaller aliphatic ring, reduced steric bulk
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine HCl (Cyclopropyl) C₉H₁₄ClN₃O₂‡ ~231.45‡ Highly strained, increased polarity
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine HCl (Isopropyl) C₉H₁₆ClN₃O₂ 233.7†† Branched aliphatic, moderate lipophilicity
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine HCl (Phenyl) C₁₂H₁₄ClN₃O₂§ ~267.45§ Aromatic, high π-π interaction potential
2-(1,2,4-Oxadiazol-3-yl)morpholine HCl (Unsubstituted) C₆H₁₀ClN₃O₂ 191.62 Minimal steric hindrance, high polarity

Notes:

  • *Formula in excludes HCl; corrected to include Cl for hydrochloride salt.
  • †Calculated from free base (C₇H₁₁N₃O₂, 169.18 g/mol) + HCl (36.46 g/mol).
  • ‡Calculated based on cyclopropyl (C₃H₅) substitution.
  • §Estimated for phenyl-substituted analog.
  • ††Calculated from ’s free base (C₉H₁₅N₃O₂, 197.24 g/mol) + HCl.

Key Observations

Methyl and unsubstituted analogs exhibit higher polarity, enhancing solubility but limiting tissue penetration .

Steric Effects :

  • Cyclopentyl and cyclobutyl groups introduce steric bulk, which may hinder binding to sterically sensitive targets compared to smaller substituents like methyl or cyclopropyl .

Aromatic vs. Aliphatic :

  • The phenyl group enables π-π stacking interactions, advantageous in targeting aromatic-rich binding pockets (e.g., enzyme active sites) .

Biological Activity

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H18ClN3O2
  • Molecular Weight : 259.74 g/mol
  • CAS Number : 1707602-55-8
  • Purity : ≥95% .

Anticancer Activity

Recent studies have indicated that 1,2,4-oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that oxadiazole derivatives showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action appears to involve apoptosis induction through the activation of p53 pathways and caspase cleavage .

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction via p53 activation
5bMEL-82.41Caspase activation leading to cell death

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Studies suggest that these compounds can inhibit the growth of various bacterial strains. While specific data on this compound is limited, its structural similarity to other active oxadiazoles suggests potential efficacy against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

Research has shown that certain oxadiazole compounds can act as inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. For example, some derivatives demonstrated nanomolar inhibition against hCA IX and hCA II, which are relevant in cancer biology .

Study on Cytotoxicity

In a comparative study involving several oxadiazole derivatives, compound 25 was noted for its cytotoxic effects on L929 cells with significant viability reduction at concentrations above 100 µM. This indicates a promising lead for further development in anticancer therapies .

Molecular Docking Analysis

Molecular docking studies have suggested strong interactions between oxadiazole derivatives and target proteins such as estrogen receptors (ER). This interaction is hypothesized to mimic the action of established drugs like Tamoxifen, indicating a potential for developing new therapeutic agents targeting hormone-sensitive cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride?

  • Methodology:

  • Oxadiazole Ring Formation: Cyclize cyclopentanecarboxamide with hydroxylamine under reflux in ethanol/water (1:1) to form the 1,2,4-oxadiazole core.
  • Morpholine Coupling: React the oxadiazole intermediate with morpholine via nucleophilic substitution (e.g., using a chloro- or bromo-activated intermediate).
  • Hydrochloride Salt Formation: Precipitate the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/water .
  • Key Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and structural integrity via 1^1H/13^13C NMR (DMSO-d6, δ 3.5–4.5 ppm for morpholine protons) .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Analytical Workflow:

  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable).
  • Mass Spectrometry: Use ESI-MS in positive ion mode (expected [M+H]+^+ ~340–360 Da, depending on cyclopentyl substitution).
  • Solubility Profiling: Test in PBS (pH 7.4) and DMSO; logP estimation via reverse-phase HPLC .

Q. What safety protocols are critical during handling?

  • Risk Mitigation:

  • Avoid inhalation/contact with skin/eyes due to uncharacterized toxicological properties (common for novel morpholine derivatives).
  • Use fume hoods, nitrile gloves, and PPE. Store desiccated at –20°C to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How does the cyclopentyl group influence bioactivity compared to other alkyl/aryl substitutions?

  • Structure-Activity Relationship (SAR):

  • Steric Effects: Cyclopentyl enhances metabolic stability over smaller alkyl groups (e.g., methyl) by reducing CYP450-mediated oxidation.
  • Hydrophobicity: LogP increases by ~0.5 units compared to phenyl analogs, improving membrane permeability (tested via Caco-2 assays) .
  • Data Contradictions: Some studies report reduced target binding affinity vs. cyclohexyl analogs due to ring strain; validate via SPR or ITC .

Q. What strategies resolve discrepancies in in vitro vs. in vivo efficacy data?

  • Troubleshooting Framework:

  • Metabolic Stability: Assess hepatic microsomal stability (human/rodent) to identify rapid clearance (e.g., morpholine N-oxidation).
  • Protein Binding: Measure plasma protein binding (equilibrium dialysis) to correct for free fraction discrepancies.
  • Dose Adjustments: Use allometric scaling (e.g., ⅔ power law) to reconcile rodent-to-human pharmacokinetic differences .

Q. How can computational modeling optimize this compound’s target selectivity?

  • In Silico Workflow:

  • Docking Studies: Use AutoDock Vina with homology-modeled targets (e.g., kinase or GPCR structures) to predict binding poses.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., oxadiazole π-stacking vs. morpholine H-bonding).
  • ADMET Prediction: SwissADME for bioavailability radar, ProTox-II for toxicity profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 2
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

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